molecular formula C24H19N3 B2694878 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-59-2

1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2694878
CAS No.: 901043-59-2
M. Wt: 349.437
InChI Key: NBTUOKFLNUCKMF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with phenylacetylene under acidic conditions. This reaction forms an intermediate that undergoes cyclization to produce the desired pyrazoloquinoline structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new derivatives with potential biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It exhibits potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

  • 1-(3,5-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

  • 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness: 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-16-12-13-19(14-17(16)2)27-24-20-10-6-7-11-22(20)25-15-21(24)23(26-27)18-8-4-3-5-9-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTUOKFLNUCKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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